Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This can be followed by chlorination and methylation steps to introduce the chloro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral and anticancer agents, including drugs like remdesivir and brivanib alaninate.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the core structure but lacks the specific substitutions present in methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate.
Remdesivir: An antiviral drug that contains a similar pyrrolo[2,1-f][1,2,4]triazine core.
Uniqueness
Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-7(10(15)16-3)6(2)14-8(5)9(11)12-4-13-14/h4H,1-3H3 |
InChI Key |
UVNHSRAYNPRBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C(=C1C(=O)OC)C)Cl |
Origin of Product |
United States |
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